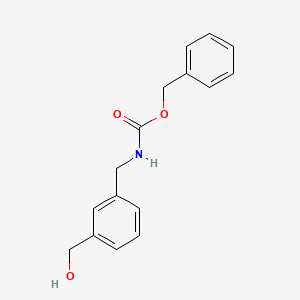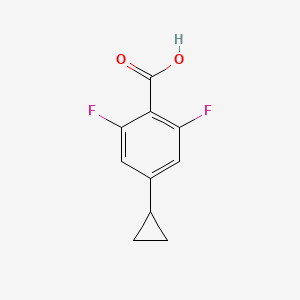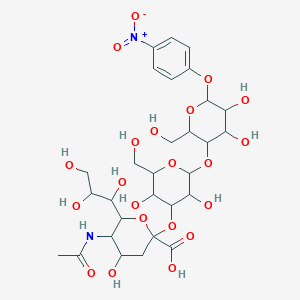
6-Amino-2,3-dichlorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,3-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is characterized by the presence of an amino group (-NH2), two chlorine atoms, and a thiol group (-SH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dichlorobenzenethiol typically involves the chlorination of 2-aminothiophenol followed by further chemical modifications. One common method includes:
Chlorination: 2-Aminothiophenol is treated with chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, to introduce chlorine atoms at the 2 and 3 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Amines: Formed through substitution reactions involving the chlorine atoms.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Scientific Research Applications
6-Amino-2,3-dichlorobenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dichlorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to biological targets. The chlorine atoms can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chlorobenzenethiol: Similar structure but with one less chlorine atom.
4-Amino-2,3-dichlorobenzenethiol: Chlorine atoms positioned differently on the benzene ring.
6-Amino-2,3-dichlorobenzonitrile: Contains a nitrile group instead of a thiol group.
Uniqueness
6-Amino-2,3-dichlorobenzenethiol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of amino, chlorine, and thiol groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C6H5Cl2NS |
|---|---|
Molecular Weight |
194.08 g/mol |
IUPAC Name |
6-amino-2,3-dichlorobenzenethiol |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
InChI Key |
RPIGWTYSJFWGHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)S)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)



![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)

![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)





![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
